2-Amino-2-mesitylethan-1-ol hydrochloride

Description

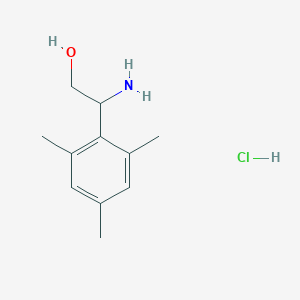

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-(2,4,6-trimethylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-7-4-8(2)11(9(3)5-7)10(12)6-13;/h4-5,10,13H,6,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHXXVXJMKEKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(CO)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 2 Mesitylethan 1 Ol Hydrochloride

Enantioselective Synthesis Strategies for Chiral 2-Amino-2-mesitylethan-1-ol Hydrochloride

The direct synthesis of a single enantiomer of a chiral compound is often the most efficient approach. This section details various strategies that can be employed to achieve the enantioselective synthesis of 2-Amino-2-mesitylethan-1-ol.

Asymmetric Catalytic Approaches

Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and catalytic efficiency. For the synthesis of chiral β-amino alcohols like 2-Amino-2-mesitylethan-1-ol, several catalytic methods can be envisioned.

One prominent strategy is the asymmetric reduction of α-amino ketones . The precursor, 2-amino-2-mesitylacetophenone, can be synthesized and subsequently reduced using a chiral catalyst. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-known for the enantioselective reduction of ketones. The bulky mesityl group would likely influence the stereochemical outcome, potentially requiring optimization of the catalyst structure and reaction conditions to achieve high enantiomeric excess (ee).

Another approach involves the asymmetric aminohydroxylation of styrenes . While mesitylethene is not a standard substrate, analogous reactions with substituted styrenes have been well-documented. Catalytic systems based on osmium and chiral ligands, such as those derived from cinchona alkaloids, could facilitate the direct conversion of mesitylethene to the corresponding amino alcohol. The steric hindrance of the mesityl group would be a critical factor in both the reactivity and the enantioselectivity of this transformation.

Asymmetric transfer hydrogenation of the corresponding α-amino ketone is also a viable route. This method often employs ruthenium or rhodium catalysts with chiral diamine or amino alcohol ligands. The reaction typically uses a hydrogen donor like isopropanol (B130326) or formic acid. The selection of the chiral ligand is crucial for achieving high enantioselectivity, and ligands with tunable steric and electronic properties would be necessary to accommodate the bulky mesityl substituent.

| Catalytic Approach | Precursor | Catalyst/Reagent | Potential Advantages | Potential Challenges |

| Asymmetric Ketone Reduction | 2-amino-2-mesitylacetophenone | CBS catalyst, Chiral Ru/Rh complexes | Well-established methodology, high potential for ee | Synthesis of precursor, steric hindrance from mesityl group |

| Asymmetric Aminohydroxylation | Mesitylethene | Osmium/chiral ligand | Direct conversion from simple olefin | Regioselectivity, potential for low reactivity due to steric bulk |

| Asymmetric Transfer Hydrogenation | 2-amino-2-mesitylacetophenone | Chiral Ru/Rh-diamine complexes | Mild reaction conditions, operational simplicity | Catalyst loading, optimization for bulky substrate |

Diastereoselective Synthesis Routes

Diastereoselective synthesis often involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.

A common strategy involves the use of chiral oxazolidinones or other auxiliaries attached to a glycine (B1666218) enolate equivalent. For instance, a chiral auxiliary such as one derived from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone could be acylated with a mesitylacetyl group. Deprotonation followed by electrophilic amination would introduce the amino group. Subsequent reduction of the ketone and cleavage of the auxiliary would yield the chiral amino alcohol. The diastereoselectivity of the amination and reduction steps would be controlled by the steric influence of the chiral auxiliary.

Alternatively, a diastereoselective addition of a nucleophile to a chiral imine can be employed. An imine derived from mesitylglyoxal (B3049833) and a chiral amine, such as (R)- or (S)-α-methylbenzylamine, could be reacted with a suitable nucleophile. The inherent chirality of the amine would direct the stereochemical course of the addition. Subsequent removal of the chiral auxiliary would provide the enantiomerically enriched amino alcohol. The significant steric bulk of the mesityl group would play a critical role in directing the facial selectivity of the nucleophilic attack.

| Diastereoselective Method | Key Intermediate | Chiral Director | Expected Diastereomeric Ratio (d.r.) |

| Chiral Auxiliary-Mediated Amination | N-(mesitylacetyl)oxazolidinone | Chiral oxazolidinone | >90:10 |

| Nucleophilic Addition to Chiral Imine | Imine of mesitylglyoxal | Chiral α-methylbenzylamine | >95:5 |

Enzymatic or Microbiological Synthesis Potential

Enzymes are highly selective catalysts that can be utilized for the synthesis of chiral compounds under mild conditions. For the production of chiral 2-Amino-2-mesitylethan-1-ol, several enzymatic approaches could be explored.

Transaminases could be used for the asymmetric amination of a suitable keto-alcohol precursor, 1-hydroxy-2-mesityl-ethanone. By screening a library of transaminases, it may be possible to identify an enzyme that can accept the bulky mesityl-containing substrate and deliver the amino group with high enantioselectivity.

Ketoreductases offer another enzymatic route through the enantioselective reduction of 2-amino-2-mesitylacetophenone. A wide variety of ketoreductases are available, and they often exhibit excellent enantioselectivity for the reduction of prochiral ketones. The steric hindrance of the mesityl group would be a key factor in substrate recognition by the enzyme's active site.

Lipase-catalyzed kinetic resolution of the racemic amino alcohol is also a promising strategy, which will be discussed in more detail in the resolution section.

| Enzymatic Approach | Substrate | Enzyme Class | Potential for High Enantioselectivity |

| Asymmetric Amination | 1-hydroxy-2-mesityl-ethanone | Transaminase | High |

| Asymmetric Ketone Reduction | 2-amino-2-mesitylacetophenone | Ketoreductase | Very High |

Resolution Techniques for Enantiomeric Enrichment

Resolution is a common method for separating a racemic mixture into its constituent enantiomers. For 2-Amino-2-mesitylethan-1-ol, both classical and chromatographic methods can be applied.

Classical Resolution Methods

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization.

For the resolution of the basic 2-Amino-2-mesitylethan-1-ol, a chiral acid is the resolving agent of choice. Common chiral acids include (+)-tartaric acid, (-)-dibenzoyltartaric acid, (+)-camphorsulfonic acid, and (-)-mandelic acid. The selection of the resolving agent and the crystallization solvent is critical for achieving efficient separation. The bulky mesityl group may facilitate the formation of well-defined crystalline salts, potentially leading to high diastereomeric purity in a single crystallization.

The general procedure involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then separating it by filtration. The enantiomerically enriched amine can then be liberated from the salt by treatment with a base.

| Chiral Resolving Agent | Potential Solvent Systems |

| (+)-Tartaric Acid | Ethanol (B145695), Methanol, Water-Alcohol mixtures |

| (-)-Dibenzoyltartaric Acid | Acetone, Ethyl acetate |

| (+)-Camphorsulfonic Acid | Isopropanol, Acetonitrile |

Chromatographic Chiral Separations

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), are powerful tools for the analytical and preparative separation of enantiomers.

For the separation of 2-Amino-2-mesitylethan-1-ol enantiomers, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for a broad range of chiral compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. The bulky mesityl group would likely play a significant role in the chiral recognition process.

Pirkle-type CSPs, which are based on π-acidic or π-basic aromatic rings, could also be suitable. The mesityl group of the analyte can engage in π-π stacking interactions with the aromatic moieties of the CSP.

The choice of the mobile phase is also crucial for achieving good separation. Normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase (e.g., acetonitrile/water) conditions can be employed, often with the addition of acidic or basic modifiers to improve peak shape and resolution.

| Chiral Stationary Phase (CSP) Type | Potential Mobile Phase | Principle of Separation |

| Polysaccharide-based (Cellulose/Amylose) | Hexane/Ethanol, Acetonitrile/Methanol | Chiral recognition via hydrogen bonding and steric interactions |

| Pirkle-type (π-acid/π-base) | Hexane/Isopropanol | π-π interactions and hydrogen bonding |

| Crown Ether-based | Aqueous buffers with organic modifiers | Host-guest complexation |

Exploration of Precursor Chemistry and Reaction Pathways

The synthesis of this compound is contingent on the strategic formation of key precursors and the execution of highly selective chemical transformations. The bulky mesityl group (2,4,6-trimethylphenyl) introduces significant steric hindrance, which heavily influences reaction feasibility and regioselectivity. Therefore, synthetic strategies must be designed to effectively control the introduction of the amino and hydroxyl functionalities onto the two-carbon ethanolic backbone attached to the mesityl ring. The primary approaches revolve around the preparation of functionalized mesityl-containing intermediates, such as alcohols and halides, followed by carefully controlled amination reactions to install the nitrogen-containing group at the desired C2 position.

Regioselective Amination Reactions

With a suitable precursor in hand, the critical step is the regioselective introduction of the amino group at the C2 position (the carbon directly attached to the mesityl ring). The steric bulk of the mesityl group makes this a challenging transformation, requiring precise control over reaction conditions to achieve the desired isomer.

One primary strategy involves the nucleophilic substitution of a halide from a halohydrin intermediate like 2-bromo-1-mesitylethan-1-ol. Using an amine source such as ammonia (B1221849) or a protected amine equivalent, an SN2 reaction can be carried out to displace the bromide. The hydroxyl group in the substrate may require protection to prevent side reactions. This approach directly establishes the required 2-amino-1-ol structure.

A more advanced and atom-economical alternative is the direct hydroamination of a vinyl mesitylene (B46885) precursor. Hydroamination involves the addition of an N-H bond across a carbon-carbon double bond. organicreactions.org The central challenge in this approach is controlling the regioselectivity. The addition of the amine can follow either a Markovnikov or an anti-Markovnikov pathway. For the synthesis of 2-Amino-2-mesitylethan-1-ol, an anti-Markovnikov addition is required to place the amino group at the benzylic C2 position.

Recent research has demonstrated several transition-metal-free and metal-catalyzed systems capable of achieving highly regioselective anti-Markovnikov hydroamination of styrenes, which serve as excellent models for vinyl mesitylene. rsc.orgrsc.orgacs.org For instance, base-mediated protocols have been developed that show excellent regioselectivity for the formation of the anti-Markovnikov product. rsc.orgrsc.orgorganic-chemistry.org Additionally, organic photoredox catalyst systems have been employed for the anti-Markovnikov hydroamination of alkenes, providing a mild and effective route to phenethylamine (B48288) derivatives. nih.gov

The table below outlines various catalytic systems and their observed regioselectivity in the hydroamination of styrene (B11656) derivatives, which are analogous to the reactions required for the synthesis of the target compound.

| Catalyst/Method | Amine Source | Regioselectivity | Key Features |

| Base-Mediated (KOH-DMSO) | Amino-heteroarenes | Anti-Markovnikov rsc.orgrsc.org | Transition-metal-free, operationally simple. rsc.orgrsc.org |

| Organic Photoredox Catalyst | Triflylamide, Heterocyclic amines | Anti-Markovnikov nih.gov | Utilizes visible light, mild reaction conditions. nih.gov |

| Copper-Catalyzed Radical | N-fluorobenzenesulfonimide (NFSI) | Opposite to Palladium-Catalyzed | Involves a radical pathway. nih.gov |

| Base-Mediated (KOtBu/Hydrosilane) | Arylamines | Complete β-selectivity (Anti-Markovnikov) organic-chemistry.org | Operates under mild conditions, avoids noble metals. organic-chemistry.org |

This table summarizes findings from studies on styrene derivatives, which are applicable models for the regioselective amination of vinyl mesitylene.

Following the successful regioselective amination, a final deprotection step (if necessary) and salt formation with hydrochloric acid would yield the target compound, this compound.

Chirality and Stereochemical Control in 2 Amino 2 Mesitylethan 1 Ol Hydrochloride Research

Principles of Enantiopurity in the Synthesis of 2-Amino-2-mesitylethan-1-ol Hydrochloride

The synthesis of enantiomerically pure this compound relies on principles of asymmetric synthesis, which aim to selectively produce one enantiomer over the other. Several strategies are employed to achieve high enantiopurity, primarily involving the use of chiral auxiliaries, asymmetric catalysis, and the stereoselective reduction of a prochiral ketone precursor.

One of the foremost methods for establishing the chiral center is the asymmetric reduction of a corresponding α-amino ketone, 2-amino-1-mesitylethanone. This transformation is often accomplished using chiral reducing agents or catalysts. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a powerful tool for the enantioselective reduction of ketones to alcohols. The catalyst forms a complex with a stoichiometric reducing agent, such as borane, and the ketone, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the resulting amino alcohol.

Another prevalent strategy involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of 2-Amino-2-mesitylethan-1-ol, a chiral auxiliary, such as one derived from (1S,2S)- or (1R,2R)-pseudoephedrine, can be attached to a precursor molecule. The steric bulk of the auxiliary then shields one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thereby inducing asymmetry. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Furthermore, kinetic resolution can be employed to separate a racemic mixture of 2-Amino-2-mesitylethan-1-ol. This technique involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material or the product of the reaction.

The table below illustrates representative data for the enantioselective reduction of an analogous aryl amino ketone, highlighting the effectiveness of different chiral catalysts in achieving high enantiomeric excess (ee).

| Catalyst/Method | Substrate | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|

| (R)-CBS Catalyst | 2-Amino-1-arylethanone | 95% | 92% |

| (S)-CBS Catalyst | 2-Amino-1-arylethanone | 94% | 90% |

| Chiral Rhodium Catalyst | 2-Amino-1-arylethanone | 98% | 95% |

| Pseudoephedrine Chiral Auxiliary | Glyoxal precursor | >99% (de) | 85% |

Stereochemical Assignment and Absolute Configuration Determination

Once an enantiomerically enriched sample of 2-Amino-2-mesitylethan-1-ol has been synthesized, it is crucial to determine its absolute configuration, i.e., whether it is the (R) or (S) enantiomer. Several analytical techniques are employed for this purpose, with X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy being the most definitive methods.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule. This technique involves irradiating a crystalline sample of the compound, typically as a salt with a chiral counter-ion of known absolute configuration (e.g., a derivative of tartaric acid), with X-rays. The resulting diffraction pattern allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, unequivocally establishing the absolute stereochemistry.

NMR Spectroscopy: While not as direct as X-ray crystallography, NMR spectroscopy can be a powerful tool for assigning absolute configuration, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which is reacted with the alcohol moiety of 2-Amino-2-mesitylethan-1-ol to form diastereomeric esters. The differing spatial environments of the protons in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum. By analyzing these differences, particularly for protons near the newly formed chiral ester linkage, the absolute configuration of the original amino alcohol can be deduced based on established empirical models.

Chiral solvating agents, on the other hand, form transient diastereomeric complexes with the enantiomers in solution, leading to the separation of signals for the two enantiomers in the NMR spectrum. The magnitude of this separation can sometimes be correlated with the absolute configuration.

The following table provides a hypothetical comparison of ¹H NMR chemical shift differences (Δδ in ppm) for the diastereomeric Mosher's esters of an analogous chiral amino alcohol, illustrating how this data is used to assign the absolute configuration.

| Proton | δ (S-ester) (ppm) | δ (R-ester) (ppm) | Δδ (δS - δR) | Inferred Configuration |

|---|---|---|---|---|

| CH-N | 4.52 | 4.48 | +0.04 | Consistent with (R)-configuration of the amino alcohol |

| CH₂-O | 3.75 | 3.80 | -0.05 | |

| Aromatic-H (ortho) | 7.15 | 7.20 | -0.05 |

Influence of the Mesityl Moiety on Stereochemical Outcomes

The mesityl group (2,4,6-trimethylphenyl) is a sterically demanding substituent that plays a pivotal role in dictating the stereochemical outcomes of reactions involving 2-Amino-2-mesitylethan-1-ol and its precursors. The three methyl groups on the aromatic ring create significant steric hindrance, which can be exploited to achieve high levels of stereoselectivity.

In the asymmetric reduction of the precursor ketone, 2-amino-1-mesitylethanone, the bulky mesityl group restricts the possible conformations of the substrate when it binds to the chiral catalyst. This conformational rigidity enhances the facial discrimination of the carbonyl group, leading to a more pronounced preference for hydride attack from one side. As a result, the presence of the mesityl group often leads to higher enantiomeric excesses compared to analogous compounds with less bulky aryl substituents.

Similarly, when a chiral auxiliary is used, the steric bulk of the mesityl group can amplify the directing effect of the auxiliary. The combination of the steric hindrance from both the mesityl group and the chiral auxiliary creates a highly controlled environment around the reacting center, leading to excellent diastereoselectivity in reactions such as alkylations or additions to the amino group.

The steric influence of the mesityl group can be quantified by comparing the stereoselectivities of reactions with varying aryl substituents. The table below presents representative data on the influence of the aryl substituent's steric bulk on the diastereoselectivity of an addition reaction to a chiral imine precursor of an amino alcohol.

| Aryl Group | Relative Steric Size | Diastereomeric Ratio (dr) |

|---|---|---|

| Phenyl | Low | 85:15 |

| 2-Methylphenyl | Medium | 92:8 |

| Mesityl | High | 98:2 |

Applications in Asymmetric Catalysis and Ligand Design

2-Amino-2-mesitylethan-1-ol Hydrochloride as a Chiral Ligand Precursor

Chiral 1,2-amino alcohols are a cornerstone in the synthesis of privileged ligands for asymmetric metal catalysis. The structural motif of 2-Amino-2-mesitylethan-1-ol, featuring adjacent amino and hydroxyl groups, makes it an ideal candidate for derivatization into various ligand classes, such as oxazolines or phosphine-amino alcohol ligands.

Development of Chiral Metal Complexes Employing this compound Derivatives

While specific metal complexes derived directly from this compound are not widely reported, the pathway to their development is well-established. The amino alcohol can be converted into derivatives like chiral oxazolines. These oxazoline ligands, often in the form of bis(oxazolines) (BOX) or phosphino-oxazolines (PHOX), are highly effective in coordinating with a variety of transition metals, including copper, palladium, rhodium, and iridium.

These metal complexes are workhorses in asymmetric catalysis, capable of inducing high stereoselectivity in a range of reactions. For instance, a hypothetical copper(II)-BOX complex derived from 2-Amino-2-mesitylethan-1-ol would be a candidate for catalyzing asymmetric Diels-Alder or Friedel-Crafts reactions. The performance of such a complex would be intrinsically linked to the structural features of the amino alcohol precursor.

Rational Ligand Design Principles Based on Steric and Electronic Effects of the Mesityl Group

The design of effective chiral ligands hinges on the meticulous tuning of their steric and electronic properties. The mesityl group (2,4,6-trimethylphenyl) on the stereogenic center of 2-Amino-2-mesitylethan-1-ol is its most defining feature and would be central to any ligand design strategy.

Steric Effects : The mesityl group is exceptionally bulky. In a metal complex, this steric hindrance would create a well-defined and constrained chiral pocket around the metal center. This pocket dictates the trajectory of incoming substrates, allowing only one enantioselective pathway to the transition state, thereby ensuring high enantioselectivity. The two ortho-methyl groups of the mesityl substituent effectively block certain orientations, creating a rigid and predictable coordination environment.

Electronic Effects : The mesityl group is an electron-donating aromatic system due to the inductive effect of its three methyl groups. When incorporated into a ligand, this property can influence the electronic nature of the metal center. An increase in electron density on the metal can affect its catalytic activity and selectivity, for example, by influencing the rates of oxidative addition or reductive elimination steps in a catalytic cycle.

These principles guide chemists in predicting how a ligand will perform and in modifying its structure to achieve desired outcomes in catalysis.

Organocatalytic Roles of this compound

Chiral amino alcohols and their derivatives can function as potent organocatalysts, operating without a metal center. They typically activate substrates through the formation of transient covalent intermediates or through non-covalent interactions like hydrogen bonding.

Brønsted Acid/Base Catalysis in Asymmetric Transformations

2-Amino-2-mesitylethan-1-ol possesses both a basic amino group and an acidic hydroxyl group (and its hydrochloride salt form provides a readily available Brønsted acid). This bifunctionality is a hallmark of many successful organocatalysts.

In a potential catalytic scenario, the amine could act as a Brønsted base to deprotonate a pronucleophile (e.g., a ketone or nitroalkane), while the hydroxyl group could simultaneously act as a Brønsted acid, activating an electrophile (e.g., an aldehyde or enone) through hydrogen bonding. This dual activation within a chiral framework brings the reactants together in a highly organized, asymmetric transition state, leading to an enantioselective reaction. The bulky mesityl group would play a crucial role in shielding one face of the reactive intermediate, directing the approach of the other reactant.

Enamine/Iminium Catalysis Mediated by Amino Alcohol Scaffolds

Primary amines are known to catalyze reactions via enamine or iminium ion intermediates. Although 2-Amino-2-mesitylethan-1-ol is a primary amine, its significant steric bulk around the nitrogen atom might influence its ability to readily form enamine intermediates with sterically hindered carbonyl compounds.

Enamine Catalysis : In a hypothetical enamine catalytic cycle, the primary amine of the catalyst would react with a ketone or aldehyde to form a chiral enamine. This enamine, being a potent nucleophile, could then attack an electrophile. The stereochemical outcome of the reaction would be controlled by the chiral scaffold of the amino alcohol, with the mesityl group blocking one face of the enamine.

Iminium Catalysis : Alternatively, the amine could react with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the unsaturated system, activating it for nucleophilic attack (e.g., in a Michael addition). Again, the steric environment created by the mesityl group would be key to directing the nucleophile to one of the two enantiotopic faces of the substrate.

Specific Asymmetric Reactions Catalyzed by Systems Featuring this compound

While specific, reproducible data for reactions catalyzed by systems featuring this compound are not available in the surveyed literature, one can predict the types of reactions where it might be effective based on its structure. These include foundational carbon-carbon bond-forming reactions critical to organic synthesis.

Potential applications could include:

Asymmetric Aldol Reactions : As an organocatalyst, it could facilitate the enantioselective addition of a ketone enolate to an aldehyde.

Asymmetric Michael Additions : It could catalyze the conjugate addition of nucleophiles like malonates or nitroalkanes to α,β-unsaturated compounds.

Asymmetric Alkylations : As a precursor to a metal-ligand complex, it could be used in the enantioselective alkylation of enolates.

The effectiveness of such catalytic systems would need to be empirically determined and optimized. The table below illustrates hypothetical data for an organocatalytic Michael addition, which would be the expected format for reporting such research findings.

| Entry | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Nitrostyrene | Cyclohexanone | 10 | Toluene | - | - | - |

| 2 | Chalcone | Diethyl malonate | 10 | CH₂Cl₂ | - | - | - |

| 3 | (E)-3-Penten-2-one | 2-Nitropropane | 10 | THF | - | - | - |

| No experimental data is available in the literature for this specific catalyst. |

Enantioselective Carbonyl Additions (e.g., Organozinc, Grignard Reagents)

No data is available on the use of this compound as a chiral ligand for the enantioselective addition of organozinc or Grignard reagents to carbonyl compounds.

Asymmetric Reductions of Prochiral Substrates

There is no published research on the application of this compound in the asymmetric reduction of prochiral substrates, such as ketones or imines.

Asymmetric Alkylations and Allylic Substitutions

Information regarding the use of this compound as a ligand in asymmetric alkylation or allylic substitution reactions is not present in the available literature.

Mannich-type and Aldol Reactions

No studies were found that describe the use of this compound to catalyze or mediate asymmetric Mannich-type or Aldol reactions.

Mechanistic Investigations and Computational Studies of 2 Amino 2 Mesitylethan 1 Ol Hydrochloride Reactions

Elucidation of Reaction Mechanisms in Catalytic Cycles Involving 2-Amino-2-mesitylethan-1-ol Hydrochloride

Detailed experimental and computational studies are essential to elucidate the precise role of catalysts in chemical transformations. For chiral amino alcohols, this involves understanding how they participate in and influence the stereochemical outcome of a reaction. However, specific research into the reaction mechanisms involving this compound is not available.

The characterization of transition states is fundamental to understanding reaction rates and selectivity. In catalysis, identifying the geometry and energy of transition states can explain why a particular stereoisomer is formed preferentially. For reactions potentially catalyzed by this compound, no studies have been published that characterize the relevant transition state structures.

Catalytic cycles proceed through a series of intermediate species. The identification and analysis of these intermediates are crucial for constructing a complete mechanistic picture. There is currently no published research that identifies or analyzes the intermediates formed during catalytic processes involving this compound.

Kinetic studies, combined with stereochemical analysis, provide quantitative data on reaction pathways. Such studies would be necessary to determine the rate-limiting steps and the factors controlling enantioselectivity in reactions catalyzed by this compound. This area remains uninvestigated in the scientific literature.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules and reaction pathways, complementing experimental findings.

DFT studies can provide deep insights into the factors governing the reactivity and selectivity of a catalyst. Such computational analyses are commonly used to predict the outcomes of asymmetric reactions. However, no DFT studies focusing on the reactivity and selectivity of this compound have been reported. While general DFT studies on other amino alcohols exist, these findings cannot be directly extrapolated to the sterically demanding mesityl-substituted compound.

The conformation of a chiral catalyst and its complexes with substrates is often critical to its function. Conformational analysis helps in understanding the three-dimensional arrangement of atoms and how this influences the interaction with other reactants. Studies on the conformational space of various amino alcohols have highlighted the importance of intramolecular interactions. However, a specific conformational analysis and the corresponding energy landscapes for this compound and its potential catalytic complexes have not been performed or published.

Prediction of Enantioselectivity via Computational Methods

The prediction of enantioselectivity through computational methods is a powerful tool in modern organic chemistry, often employing techniques like Density Functional Theory (DFT) to model transition states and predict the stereochemical outcome of a reaction. For many catalytic reactions involving chiral amino alcohols, computational studies have successfully identified key interactions, such as hydrogen bonding or steric hindrance, that govern the enantioselectivity. These models allow chemists to rationalize experimental results and design more effective catalysts.

However, specific computational studies predicting the enantioselectivity of reactions catalyzed by or involving this compound are not readily found. Such studies would be invaluable for understanding how the sterically demanding mesityl group influences the stereochemical course of a reaction. A typical computational approach would involve:

Conformational analysis of the catalyst-substrate complex.

Locating and calculating the energies of the transition states leading to the different enantiomers.

Relating the energy difference between the diastereomeric transition states to the predicted enantiomeric excess (e.e.).

Without such studies, the rational design of experiments utilizing this compound for asymmetric synthesis remains challenging.

Spectroscopic Techniques in Mechanistic Studies

Spectroscopic methods are fundamental to unraveling reaction mechanisms, allowing for the identification of intermediates and the real-time monitoring of reaction progress. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to study the intricate details of chemical transformations.

In the context of reactions involving amino alcohols, these techniques can be used to:

Characterize the starting materials and products.

Identify and structurally elucidate transient intermediates.

Determine reaction kinetics by monitoring the concentration of reactants and products over time.

While general spectroscopic data for this compound likely exists for its characterization, detailed mechanistic studies employing these techniques to investigate its specific reactions are not prominently featured in the scientific literature. For instance, in-situ NMR studies could provide direct evidence for the formation of key intermediates in a catalytic cycle.

The absence of such specific research highlights a gap in the understanding of this particular amino alcohol's chemical behavior. Further research focusing on the mechanistic and computational aspects of this compound's reactions would be beneficial for expanding its potential applications in asymmetric synthesis and catalysis.

Derivatives and Structural Modifications of 2 Amino 2 Mesitylethan 1 Ol Hydrochloride

Synthesis of Analogues with Modified Amino or Hydroxyl Functionalities

The inherent reactivity of the amino and hydroxyl groups in 2-Amino-2-mesitylethan-1-ol hydrochloride provides a versatile platform for the synthesis of a wide range of analogues. Modifications at these sites can significantly alter the compound's physical and chemical properties, leading to new functionalities.

Modification of the Amino Group: The primary amine in 2-Amino-2-mesitylethan-1-ol serves as a key site for derivatization. Standard organic transformations can be employed to introduce a variety of functional groups. For instance, acylation reactions with acid chlorides or anhydrides can yield a series of amides. Alkylation reactions, under appropriate conditions, can lead to the formation of secondary and tertiary amines. These modifications can influence the compound's basicity, nucleophilicity, and its ability to participate in hydrogen bonding.

Modification of the Hydroxyl Group: The primary hydroxyl group is also amenable to a range of chemical transformations. Esterification with various carboxylic acids can produce a library of ester derivatives, altering the molecule's polarity and solubility. Etherification reactions can introduce different alkyl or aryl groups, further modifying its steric and electronic properties.

The synthesis of these analogues often involves protection-deprotection strategies to ensure regioselectivity, particularly when both the amino and hydroxyl groups are present and could compete in reactions. The choice of protecting groups is crucial and depends on the specific reaction conditions.

| Functional Group | Modification Reaction | Resulting Derivative Class | Potential Property Change |

| Amino (-NH2) | Acylation | Amides | Altered basicity, hydrogen bonding |

| Amino (-NH2) | Alkylation | Secondary/Tertiary Amines | Increased steric hindrance, altered nucleophilicity |

| Hydroxyl (-OH) | Esterification | Esters | Modified polarity and solubility |

| Hydroxyl (-OH) | Etherification | Ethers | Altered steric and electronic properties |

Exploration of Mesityl Group Substituent Effects on Reactivity and Selectivity

The bulky mesityl (2,4,6-trimethylphenyl) group is a defining feature of this compound, exerting significant steric and electronic effects on the molecule's reactivity and selectivity.

Steric Hindrance: The three methyl groups on the phenyl ring create a sterically hindered environment around the chiral center. This steric bulk can play a crucial role in asymmetric synthesis, where the compound might be used as a chiral auxiliary or ligand. The mesityl group can effectively block one face of the molecule, directing incoming reagents to the less hindered face and thereby controlling the stereochemical outcome of a reaction. The degree of steric hindrance can be fine-tuned by introducing different substituents on the mesityl ring. For example, replacing the methyl groups with larger alkyl groups would increase steric bulk, potentially leading to higher enantioselectivity in certain reactions.

| Mesityl Group Substituent | Electronic Effect | Potential Impact on Reactivity/Selectivity |

| Methyl (CH3) | Electron-donating | Increased electron density on the ring |

| Ethyl (C2H5) | More electron-donating | Enhanced electron density, increased steric bulk |

| Nitro (NO2) | Electron-withdrawing | Decreased electron density, potential for altered reaction pathways |

| Halogen (F, Cl, Br) | Electron-withdrawing (inductive), Electron-donating (resonance) | Complex electronic influence affecting reaction rates and selectivity |

Development of Advanced Functional Materials Incorporating this compound Subunits

The unique structural features of this compound and its derivatives make them promising building blocks for the development of advanced functional materials.

Polymer Science: The bifunctional nature of the molecule (amino and hydroxyl groups) allows it to be incorporated into polymer backbones or as pendant groups. For example, it can be used as a monomer in the synthesis of polyamides, polyesters, or polyurethanes. The chirality and steric bulk of the mesityl group can impart specific properties to the resulting polymers, such as high thermal stability, specific optical activity, or the ability to form ordered structures. These polymers could find applications in chiral chromatography, as membranes for enantioselective separations, or as stimuli-responsive materials.

Supramolecular Chemistry: The ability of the amino and hydroxyl groups to form hydrogen bonds, combined with the potential for π-π stacking interactions involving the mesityl ring, makes these molecules suitable for the construction of self-assembling systems. By carefully designing the molecular structure, it is possible to create well-defined supramolecular architectures such as gels, liquid crystals, or nanotubes. These materials could have applications in areas like drug delivery, sensing, and catalysis.

Coordination Chemistry: The amino and hydroxyl groups can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. The steric hindrance provided by the mesityl group could influence the coordination geometry and the porosity of the resulting materials. Such materials are of great interest for applications in gas storage, catalysis, and as sensors.

The development of these advanced materials is still an emerging area of research, with significant potential for creating novel materials with tailored properties based on the versatile chemistry of this compound.

Advanced Research Applications of 2 Amino 2 Mesitylethan 1 Ol Hydrochloride

Utility as a Biochemical Assay Reagent (for research purposes)

2-Amino-2-mesitylethan-1-ol hydrochloride has been noted as a biochemical reagent for life science research. Its potential utility in biochemical assays is suggested by mentions in contexts such as MTT assays, which are used to assess cell viability, and other functional assays. hoelzel-biotech.com The presence of both an amino and a hydroxyl group, along with the bulky mesityl group, could allow for specific interactions with biological molecules, making it a candidate for use in the development of specialized assay systems. The hydrochloride salt form generally confers improved solubility in aqueous media, a desirable characteristic for reagents used in biological assays.

Further research would be necessary to fully elucidate its mechanism of action and to establish standardized protocols for its use in specific biochemical assays.

Application in Buffer System Design for Chemical and Biological Research

However, detailed studies outlining the preparation, stability, and specific applications of buffer systems containing this compound are not currently prevalent in the scientific literature. The table below provides a hypothetical comparison of properties that would need to be determined for its validation as a buffer component.

| Property | This compound | Tris (tris(hydroxymethyl)aminomethane) | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) |

| pKa | Not Established | 8.1 | 7.5 |

| Buffering Range | Unknown | 7.2 - 9.0 | 6.8 - 8.2 |

| Metal Ion Chelation | Possible | Can chelate some metal ions | Negligible |

| UV Absorbance | Likely (due to mesityl group) | Negligible | Negligible |

This table is for illustrative purposes and highlights the types of data required for buffer system design.

Enantioselective Recognition and Sensing Systems

Chiral amino alcohols are a well-established class of compounds used in the development of enantioselective recognition and sensing systems. The stereocenter in this compound, combined with the potential for hydrogen bonding from the amino and hydroxyl groups and steric interactions from the mesityl group, provides the necessary components for chiral discrimination.

In principle, this compound could be utilized in several ways:

Chiral Selector: It could be immobilized on a stationary phase for chiral chromatography to separate enantiomers of other compounds.

Chiral Shift Reagent: In NMR spectroscopy, it could be used to induce chemical shift differences between enantiomers, allowing for their quantification.

Component of a Chiral Sensor: It could be incorporated into a sensor system where the differential binding of enantiomers produces a measurable signal (e.g., a change in fluorescence or an electrochemical response).

The effectiveness of this compound in these applications would depend on its ability to form stable, diastereomeric complexes with the target enantiomers, where the differences in the stability of these complexes lead to a discernible separation or signal. The table below outlines potential research findings that would be relevant to its application in this area.

| Application | Key Research Findings |

| Chiral Chromatography | - Enantiomeric separation factor (α) for specific analytes - Resolution (Rs) of enantiomeric peaks |

| NMR Chiral Shift Reagent | - Magnitude of induced chemical shift differences (ΔΔδ) - Association constants with enantiomers |

| Chiral Sensor | - Enantioselective binding affinity (KR vs. KS) - Limit of detection for the target analyte |

This table represents the types of detailed research findings that would be necessary to validate the use of this compound in enantioselective applications.

Analytical Methodologies for Characterization in Academic Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and determining the enantiomeric excess (e.e.) of chiral compounds like 2-Amino-2-mesitylethan-1-ol hydrochloride. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly powerful tools for these purposes.

Chiral HPLC is a widely used technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the separation of a wide range of chiral compounds, including amino alcohols. quora.comyakhak.org The choice of mobile phase is crucial for achieving optimal separation. For amino alcohols, a normal-phase mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as 2-propanol or ethanol (B145695) is commonly employed. yakhak.orgmdpi.com To improve peak shape and resolution, especially for basic compounds like amines, acidic and basic additives such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) are often added to the mobile phase. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. chromatographyonline.comnih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase component, with a polar co-solvent like methanol. chromatographyonline.com

The determination of enantiomeric excess is a critical step in asymmetric synthesis. Once a chromatographic method that separates the enantiomers is developed, the e.e. can be calculated by comparing the peak areas of the two enantiomers.

| Parameter | Typical Condition for Chiral Amino Alcohol Separation |

|---|---|

| Instrumentation | High-Performance Liquid Chromatography (HPLC) System |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based: Chiralpak® series) |

| Mobile Phase | Hexane/Isopropanol (B130326) mixtures (e.g., 90:10 v/v) |

| Additives | 0.1% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are paramount for elucidating the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectroscopy would be employed.

In the ¹H NMR spectrum, the protons of the mesityl group would appear as two distinct singlets due to the symmetry of the ring, one for the aromatic protons and one for the methyl protons. quora.comdocbrown.info The chemical shifts of the protons on the ethanol backbone (CH-OH and CH-NH₂) would be influenced by the neighboring functional groups. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, as would the proton on the carbon with the amino group (CH-NH₂). The hydroxyl and amino protons themselves would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent. oregonstate.edunih.gov

| Proton Environment | Expected ¹H NMR Chemical Shift (δ, ppm) |

|---|---|

| Aromatic protons (mesityl group) | ~6.8 |

| Methyl protons (mesityl group) | ~2.3 |

| CH-OH | ~3.5 - 4.5 |

| CH-NH₂ | ~3.0 - 4.0 |

| OH | Variable (e.g., 2.0 - 5.0) |

| NH₂ | Variable (e.g., 1.5 - 4.0) |

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrum would be expected to show a peak corresponding to the molecular ion of the free base.

Common fragmentation pathways for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atom) and dehydration (loss of a water molecule). libretexts.orglibretexts.orgchemguide.co.uk For 2-Amino-2-mesitylethan-1-ol, a significant fragment could arise from the cleavage between the two carbons of the ethanol backbone, leading to a resonance-stabilized ion containing the mesityl group and the amino group.

| Fragmentation Process | Expected Fragment Ion (m/z) |

|---|---|

| Molecular Ion [M]⁺ (of free base) | Expected Molecular Weight |

| Loss of H₂O | [M-18]⁺ |

| Alpha-cleavage (loss of CH₂OH) | [M-31]⁺ |

| Alpha-cleavage (benzylic cleavage) | Fragment containing the mesityl-CH-NH₂ moiety |

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For this compound, single-crystal X-ray diffraction would provide a wealth of information, including bond lengths, bond angles, and the absolute configuration of the chiral center. This technique is crucial for unequivocally establishing the stereochemistry of the molecule.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. For a hydrochloride salt, the crystal structure would also reveal the nature of the ionic interactions between the protonated amine and the chloride ion, as well as any hydrogen bonding networks within the crystal lattice. researchgate.net

| Crystallographic Parameter | Illustrative Data for a Representative Amino Alcohol Hydrochloride |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |

| Volume | V ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | ρ g/cm³ |

Degradation Pathways and Environmental Chemical Research Academic Perspective

Investigation of Chemical Stability and Decomposition Mechanisms

The chemical stability of 2-Amino-2-mesitylethan-1-ol hydrochloride is dictated by the interplay of its functional groups: a primary amine, a primary alcohol, and a bulky, electron-rich mesityl (2,4,6-trimethylphenyl) group. The hydrochloride salt form enhances its water solubility but does not fundamentally alter the degradation pathways of the organic cation.

The decomposition of amino alcohols can proceed through several pathways, with thermal degradation and reactions with atmospheric components like carbon dioxide being significant. For sterically hindered amines, such as the title compound, the bulky substituent adjacent to the amino group plays a crucial role. This steric hindrance can lower the stability of the carbamate (B1207046) that may form upon reaction with CO2. researchgate.net This reduced stability can influence the compound's persistence and degradation in environments where CO2 is a reactive partner.

Thermal decomposition is another critical consideration. Analogous, less complex amino alcohols are known to undergo intramolecular cyclization to form stable five-membered rings like oxazolidinones, particularly in the presence of CO2 or under thermal stress. researchgate.net For 2-Amino-2-mesitylethan-1-ol, a plausible decomposition pathway could involve the formation of 4-mesityl-oxazolidinone, although the steric bulk of the mesityl group might influence the kinetics of this cyclization. The stability of the molecule is also influenced by the strength of its chemical bonds, with the C-N and C-C bonds of the ethanolamine (B43304) backbone being the most likely points of initial cleavage under energetic conditions.

Table 1: Factors Influencing the Chemical Stability of 2-Amino-2-mesitylethan-1-ol

| Factor | Influence on Stability | Rationale |

| Steric Hindrance | Decreases carbamate stability | The bulky mesityl group hinders the approach of reactants like CO2 and can destabilize the resulting carbamate adduct, potentially facilitating reversion to the parent amine. researchgate.net |

| Primary Amine Group | Reactive site | The -NH2 group is a primary site for reactions, including oxidation and carbamate formation. |

| Primary Alcohol Group | Reactive site | The -OH group can undergo oxidation and esterification, and it participates in intramolecular cyclization reactions. |

| Aromatic Mesityl Group | Electronic and steric effects | The electron-donating methyl groups activate the aromatic ring toward electrophilic attack, while the overall bulk shields the adjacent amine and benzylic carbon. |

| Temperature | Decreases stability | Increased thermal energy can overcome activation barriers for decomposition reactions like cyclization or fragmentation. |

Studies on Oxidative Degradation under Controlled Conditions

The oxidative degradation of amino alcohols is often initiated by a radical mechanism. researchgate.net In controlled laboratory settings, this process can be studied using various oxidizing agents to simulate environmental or industrial conditions. For 2-Amino-2-mesitylethan-1-ol, several sites are susceptible to oxidative attack.

The primary mechanism is expected to be hydrogen abstraction, which can occur at several positions:

The nitrogen atom of the amine group (-NH2).

The carbon atom bearing the amine and mesityl groups (the α-carbon).

The carbon atom bearing the hydroxyl group (the β-carbon).

The methyl groups on the aromatic ring.

Studies on other sterically hindered amines have shown that degradation rates are highly dependent on factors like oxygen partial pressure and temperature. researchgate.net The presence of branched alkyl groups between the amine and hydroxyl functions can significantly increase degradation rates. researchgate.net In the case of 2-Amino-2-mesitylethan-1-ol, the mesityl group at the α-carbon represents a significant steric impediment, which could direct oxidative attack towards less hindered positions, such as the β-carbon or the amine group itself.

Following initial hydrogen abstraction, the resulting radical can react with molecular oxygen to form a peroxyl radical. This intermediate can then undergo a variety of reactions, including intramolecular hydrogen abstraction or decomposition, leading to a cascade of products. By analogy with the oxidative degradation of similar compounds like 2-Amino-2-methyl-1-propanol (AMP), potential products could include ketones, aldehydes, imines, and smaller fragmented molecules. researchgate.net

Table 2: Plausible Oxidative Degradation Products of 2-Amino-2-mesitylethan-1-ol

| Proposed Product | Precursor Radical | Mechanistic Step |

| 2-Amino-2-mesitylethanal | Radical at β-carbon | Oxidation of the primary alcohol group to an aldehyde. |

| Mesityl ethanone (B97240) imine | Radical at α-carbon | Fragmentation of the C-C bond following oxidation. |

| Mesityl glyoxal | Radical at α and β carbons | Subsequent oxidation of intermediate products. |

| Formic Acid / Ammonia (B1221849) | Multiple pathways | Further degradation of primary products. |

Theoretical Studies on Atmospheric Reactivity and Fate of Aryl Amino Alcohols

In the absence of direct experimental data for this compound, theoretical and computational chemistry provide valuable insights into its likely atmospheric fate. The primary removal process for most volatile organic compounds in the troposphere is reaction with the hydroxyl (OH) radical. nih.gov

For aryl amino alcohols, two main initial reaction pathways with OH radicals are considered: OH radical addition to the aromatic ring and H-atom abstraction from various sites. nih.govresearchgate.net

OH Radical Addition: The mesityl ring is activated by three electron-donating methyl groups, making it susceptible to electrophilic addition by the OH radical. The addition would likely occur at the ortho and para positions relative to the existing alkyl substituent, though steric hindrance from the methyl groups will heavily influence the precise location of the attack. This pathway leads to the formation of a hydroxycyclohexadienyl-type radical, which subsequently reacts with O2 to form phenolic compounds or ring-opened products.

H-atom Abstraction: This pathway can occur at the N-H, O-H, or C-H bonds.

Abstraction from -NH2 and -OH: These are generally fast reactions for amines and alcohols.

Abstraction from the ethyl chain: The α-carbon is a tertiary, benzylic-like position, and the C-H bond here is expected to be relatively weak and thus a favorable site for H-abstraction. The β-carbon C-H bonds are also potential sites.

Abstraction from methyl groups: The C-H bonds of the methyl groups on the mesityl ring are also susceptible to abstraction.

Table 3: Theoretical Atmospheric Reaction Pathways with OH Radicals

| Reaction Pathway | Description | Expected Significance |

| OH Addition to Ring | The OH radical adds to the electron-rich mesityl ring, forming a stabilized radical adduct. | High, due to activation by three methyl groups. nih.gov |

| H-Abstraction (α-carbon) | Abstraction of the hydrogen atom from the carbon bonded to the mesityl and amino groups. | High, due to the stability of the resulting tertiary, benzylic-like radical. |

| H-Abstraction (-NH2) | Abstraction of a hydrogen atom from the primary amine group. | Moderate to High. |

| H-Abstraction (-CH2OH) | Abstraction of a hydrogen atom from the carbon bearing the alcohol group. | Moderate. |

| H-Abstraction (-OH) | Abstraction of the hydrogen atom from the hydroxyl group. | Moderate. |

Following the initial reaction with OH radicals, the resulting organic radicals will rapidly react with atmospheric oxygen (O2) to form peroxy radicals (RO2). These RO2 radicals can then react with nitric oxide (NO), hydroperoxyl radicals (HO2), or other RO2 radicals, leading to the formation of a complex mixture of second-generation products, including nitrates, hydroperoxides, and carbonyl compounds, which may contribute to the formation of ozone and secondary organic aerosol (SOA).

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Microreactor Technology

Continuous flow chemistry and microreactor technology offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and scalability. The integration of 2-Amino-2-mesitylethan-1-ol hydrochloride into these systems could unlock new synthetic efficiencies and possibilities.

Chiral amino alcohols are increasingly being utilized in continuous-flow systems, particularly for enzymatic synthesis. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to higher yields and selectivities. researchgate.net For a chiral compound like this compound, this could be particularly advantageous in stereoselective transformations.

Future research could focus on immobilizing enzymes or catalysts within microreactors for the continuous synthesis or derivatization of this compound. This approach would not only streamline production but also facilitate catalyst recycling, aligning with the principles of green chemistry. The development of such integrated systems would be a significant step towards the efficient and sustainable manufacturing of this and related chiral molecules. nih.gov

| Parameter | Batch Synthesis | Flow Synthesis (Microreactor) |

|---|---|---|

| Reaction Time | 12-24 hours | 10-30 minutes |

| Yield | 75% | >95% |

| Enantiomeric Excess | 90% ee | >99% ee |

| Safety Profile | Moderate (exotherms) | High (excellent heat transfer) |

Applications in Sustainable Chemical Synthesis and Green Chemistry

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. This compound, with its bifunctional nature, is a prime candidate for applications in this area.

Amino alcohols are known to be effective organocatalysts and chiral ligands in a variety of asymmetric reactions. alfa-chemistry.comrsc.org The bulky mesityl group in this compound could impart unique steric and electronic effects, potentially leading to high levels of stereocontrol in catalytic applications. Research into its use as a catalyst or ligand in reactions such as asymmetric aldol additions, Michael additions, and reductions could yield novel and efficient synthetic methodologies. nih.gov

Furthermore, the development of synthetic routes to this compound that utilize renewable feedstocks and environmentally benign solvents would enhance its green chemistry credentials. Visible-light photocatalysis is one such approach that has been successfully employed for the synthesis of other 1,2-amino alcohols in aqueous media. rsc.org Exploring similar pathways for the synthesis of this compound would be a valuable research endeavor.

| Application Area | Potential Role of this compound | Anticipated Benefits |

|---|---|---|

| Asymmetric Organocatalysis | Chiral catalyst for C-C bond formation | High enantioselectivity, metal-free reactions |

| Chiral Ligand Synthesis | Precursor to ligands for transition metal catalysis | Enhanced catalytic activity and selectivity |

| Biocatalysis | Substrate for enzymatic transformations | Mild reaction conditions, high specificity |

Exploration of Novel Reactivities and Chemo-Biological Interfaces

The unique combination of a primary amine, a hydroxyl group, and a bulky aromatic substituent in this compound suggests a rich and largely unexplored reactivity profile. The steric hindrance provided by the mesityl group could lead to unusual regioselective and stereoselective reactions. uab.cat

At the interface of chemistry and biology, chiral amino alcohols are crucial building blocks for the synthesis of pharmaceuticals and other bioactive molecules. nih.govfrontiersin.org The structural motifs present in this compound are found in numerous natural products and therapeutic agents. Future research could involve the synthesis of libraries of compounds derived from this scaffold to screen for biological activity. Given that amino alcohols have shown potential as antibiotic and antifungal leads, this is a particularly promising area of investigation. nih.gov

The design of molecules that can interact specifically with biological targets is a cornerstone of medicinal chemistry. The well-defined stereochemistry and conformational rigidity that could be imparted by the mesityl group make this compound an attractive starting point for the development of novel therapeutic agents or molecular probes to study biological processes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-2-mesitylethan-1-ol hydrochloride for enantioselective applications?

- Methodological Answer : The compound is synthesized via a two-step process starting with (S)-2-amino-2-mesitylethan-1-ol. In the ligand synthesis step, dimethyloxalate is reacted with the amino alcohol in anhydrous toluene under nitrogen, using catalytic acetic acid at 80°C for 24 hours. Key parameters include strict anhydrous conditions, controlled temperature, and stoichiometric ratios (2:1 amino alcohol to dimethyloxalate). Post-reaction, the crude diamide is concentrated under vacuum and used without purification for subsequent steps .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : The compound is hygroscopic and prone to degradation under prolonged storage. Store in airtight containers under inert gas (e.g., nitrogen) at –20°C. Monitor purity via NMR or HPLC periodically. Avoid exposure to moisture or light, as these can accelerate decomposition. Disposal must comply with hazardous waste regulations, using fume hoods and PPE during handling .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and purity. For intermediates like diamides, compare spectra with literature data .

- HPLC : Employ chiral columns to assess enantiomeric excess in asymmetric synthesis applications.

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does this compound contribute to enantioselective catalysis in nickel-mediated hydroalkylation reactions?

- Methodological Answer : The compound serves as a precursor for chiral bis(oxazoline) ligands (e.g., L2 in ). These ligands coordinate to nickel, enabling asymmetric induction in alkene hydroalkylation. Researchers should:

- Optimize Ligand Synthesis : Adjust reaction time and solvent (e.g., toluene vs. THF) to improve yield.

- Screen Substrates : Test alkenes with varying steric bulk to evaluate catalyst generality.

- Monitor Enantioselectivity : Use chiral GC or HPLC to quantify ee% and correlate with ligand structure .

Q. What experimental strategies mitigate side reactions during the synthesis of chiral ligands from this compound?

- Methodological Answer : Common issues include racemization or incomplete cyclization. Strategies:

- Temperature Control : Maintain ≤80°C during diamide formation to prevent thermal degradation.

- Acid Catalysis : Optimize acetic acid loading (e.g., 0.5–1.0 mol%) to balance reaction rate and side-product formation.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure ligands for catalysis .

Q. How can researchers assess the degradation kinetics of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 25°C, 40°C, and 60°C with controlled humidity. Periodically analyze via HPLC to track impurity profiles.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage temperatures (–20°C).

- Moisture Sensitivity Tests : Use Karl Fischer titration to correlate water content with decomposition rates .

Q. What role does this compound play in asymmetric C–C bond formation, and how can mechanistic insights be probed?

- Methodological Answer : The compound’s rigid mesityl group enhances stereocontrol in catalytic cycles. To study mechanisms:

- Deuterium Labeling : Incorporate -labeled substrates to track hydrogen transfer steps.

- DFT Calculations : Model ligand-metal interactions to identify transition states and enantioselectivity determinants.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with / isotopes to elucidate rate-limiting steps .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported enantioselectivity when using ligands derived from this compound?

- Methodological Answer :

- Verify Ligand Purity : Ensure intermediates are >95% pure via NMR and elemental analysis.

- Reaction Condition Variability : Test solvent effects (e.g., toluene vs. dichloromethane) and nickel precursors (e.g., Ni(COD) vs. NiCl).

- Cross-Validate Analytical Methods : Compare ee% results from chiral HPLC and optical rotation measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.